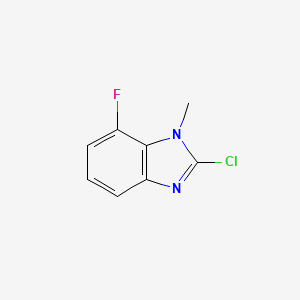

2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-7-fluoro-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN2/c1-12-7-5(10)3-2-4-6(7)11-8(12)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEWRZHKPZPFPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2F)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating Heterocyclic Nomenclature: A Comparative Guide to Benzimidazole and its Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise naming of chemical structures is fundamental to scientific communication, ensuring clarity and reproducibility in research and development. Within the vast landscape of heterocyclic chemistry, fused-ring systems are particularly prevalent in pharmacologically active compounds. This guide provides a detailed comparative analysis of the nomenclature for benzimidazole and a class of related, yet distinct, bicyclic heteroaromatic systems often broadly and sometimes ambiguously referred to. We will clarify that "benzodiazole" is not a standard IUPAC base name but is typically used to refer to isomers of benzodiazine (a benzene ring fused to a six-membered diazine ring) or, less commonly, other isomers of benzimidazole itself. This whitepaper will deconstruct the IUPAC nomenclature rules for benzimidazole and its key isomers, such as the benzodiazines (cinnoline, quinazoline, quinoxaline, and phthalazine), highlighting the critical differences in core structure and numbering that every medicinal chemist and drug development professional must understand.

Introduction: The Imperative of Precision in Heterocyclic Nomenclature

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The fusion of a benzene ring to a heterocyclic system creates a "benzo-fused" scaffold, a privileged structure in drug discovery due to its rigid conformation and potential for diverse functionalization.[2]

Benzimidazole, a fusion of benzene and imidazole, is a cornerstone of this chemical class, found in drugs ranging from proton-pump inhibitors like omeprazole to anthelmintics like albendazole.[4][5] However, confusion can arise when comparing benzimidazole to its isomers, where the arrangement of nitrogen atoms differs. The term "benzodiazole" lacks the specificity required for unambiguous chemical identification. It is more accurate and professionally rigorous to refer to the specific isomers by their accepted IUPAC names. This guide will illuminate the systematic nomenclature for these related but distinct families.

The Benzimidazole Scaffold: Structure and IUPAC Nomenclature

Benzimidazole consists of a benzene ring fused to the 4,5-positions of an imidazole ring.[6] This fusion creates a bicyclic system with two nitrogen atoms in the five-membered ring.

Core Structure and Numbering Convention:

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming and numbering such fused systems.[6][7]

-

Preferred IUPAC Name: 1H-1,3-Benzimidazole or 1H-Benzo[d]imidazole.[4] The "1H" indicates the position of the hydrogen atom on a nitrogen, which is necessary to define the tautomeric form.

-

Numbering Rationale: The numbering begins at one of the nitrogen atoms (position 1), proceeds through the imidazole ring to the second nitrogen (position 3), and then continues around the benzene ring. The bridgehead carbons (shared by both rings) are not numbered in the sequence but are designated 3a and 7a. The primary rule is to assign the lowest possible locants to the heteroatoms.[8][9]

The systematic numbering is crucial for unambiguously defining the position of substituents, which significantly impacts the molecule's biological activity.[2][5]

Caption: The four structural isomers of benzodiazine.

Comparative Analysis: Benzimidazole vs. Benzodiazines

The fundamental differences in nomenclature and structure are critical for database searching, patent filing, and clear scientific publication.

| Feature | Benzimidazole | Benzodiazines (General) |

| Fused Heterocycle | 5-membered Imidazole | 6-membered Diazine (Pyrazine, Pyrimidine, or Pyridazine) |

| Ring Size | Bicyclic [10][11]system | Bicyclic [10][10]system |

| IUPAC Base Name | 1H-Benzimidazole | Quinoxaline, Quinazoline, Cinnoline, or Phthalazine |

| Nitrogen Locants | 1, 3 | (1,4), (1,3), (1,2), or (2,3) |

| Numbering Priority | Lowest locants for N atoms within the 5-membered ring. | Lowest locants for N atoms within the 6-membered ring. |

| Example Drugs | Omeprazole, Albendazole, Telmisartan [4] | Gefitinib (Quinazoline), Varenicline (Quinoxaline) [12][13] |

Special Case: Benzodiazepines

It is worth noting that the term "benzodiazole" is sometimes informally used to refer to benzodiazepines . This is chemically incorrect. Benzodiazepines are a distinct class where a benzene ring is fused to a seven-membered diazepine ring. [10]The nomenclature follows a different set of IUPAC rules, with the name derived from "benzo" + "diaza" + "epine" (indicating a seven-membered ring). [10]For example, the core of many tranquilizers is 1H-1,4-benzodiazepine. [14]

Protocol: A Systematic Workflow for Naming Benzimidazole and Benzodiazine Derivatives

For a researcher encountering a novel substituted benzo-fused nitrogen heterocycle, the following workflow ensures accurate identification and naming.

Caption: Workflow for systematic identification of core scaffolds.

Step-by-Step Methodology:

-

Ring Size Determination: Identify the size of the heterocyclic ring fused to the benzene ring. Is it 5-membered, 6-membered, or 7-membered?

-

Scaffold Identification:

-

If 5-membered with two nitrogens, the core is Benzimidazole .

-

If 6-membered with two nitrogens, proceed to Step 3. The core is a Benzodiazine .

-

If 7-membered with two nitrogens, the core is a Benzodiazepine .

-

-

Benzodiazine Isomer Differentiation: Determine the relative positions of the two nitrogen atoms in the six-membered ring by applying IUPAC rules to assign the lowest possible locants.

-

Positions 1 and 2: Cinnoline

-

Positions 1 and 3: Quinazoline

-

Positions 1 and 4: Quinoxaline

-

Positions 2 and 3: Phthalazine

-

-

Numbering the Core: Apply the specific IUPAC numbering rules for the identified scaffold as detailed in the sections above.

-

Naming Substituents: Identify all substituents and assign their locant numbers based on the numbered core scaffold.

-

Final Assembly: Assemble the full chemical name by listing the substituents alphabetically with their locants, followed by the name of the parent scaffold.

Conclusion

While "benzodiazole" might be encountered in informal contexts, it lacks the precision required for rigorous scientific and industrial work. A thorough understanding of IUPAC nomenclature reveals that the key structural isomers related to benzimidazole are the benzodiazines (quinoxaline, quinazoline, cinnoline, and phthalazine), each with a distinct six-membered heterocyclic ring. The differences in ring size and nitrogen atom placement lead to fundamentally different numbering systems, which in turn dictate the correct naming of derivatives. For professionals in drug discovery and development, mastering these distinctions is not a pedantic exercise but a prerequisite for accurate data retrieval, intellectual property protection, and unambiguous communication within the global scientific community.

References

-

Wikipedia. (n.d.). Benzimidazole. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Marketed medicines containing benzimidazole as core moiety. Retrieved February 20, 2026, from [Link]

-

Impactfactor. (2024, March 25). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved February 20, 2026, from [Link]

-

ScienceDirect. (2017, February 20). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. Retrieved February 20, 2026, from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (2025, December 15). Benzodiazepines drug profile. Retrieved February 20, 2026, from [Link]

-

eGPAT. (2017, October 2). IUPAC nomenclature of benzodiazepines. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Examples of benzimidazole-based drugs that have been marketed. Retrieved February 20, 2026, from [Link]

-

Royal Society of Chemistry. (2025, March 28). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... Retrieved February 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Phthalazine. Retrieved February 20, 2026, from [Link]

-

CAS. (n.d.). Naming and Indexing of Chemical Substances for Chemical AbstractsTM. Retrieved February 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved February 20, 2026, from [Link]

-

Chemistry Stack Exchange. (2019, March 9). Bibenzimidazole nomenclature: Indicated H and locants. Retrieved February 20, 2026, from [Link]

-

Simple English Wikipedia. (n.d.). Benzimidazole. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Approved marketed drugs with quinazoline structure. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Quinoxaline. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Quinazoline. Retrieved February 20, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Cinnoline. Retrieved February 20, 2026, from [Link]

-

NIST. (n.d.). Phthalazine - the NIST WebBook. Retrieved February 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Phthalazine | C8H6N2 | CID 9207 - PubChem. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). An Overview of Cinnolines, Quinazolines and Quinoxalines: Synthesis and Pharmacological Significance. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). WO2017097217A1 - Phthalazine derivatives, and preparation method, pharmaceutical composition and use thereof.

-

National Center for Biotechnology Information. (n.d.). Benzodiazepine | C9H8N2 | CID 134664 - PubChem. Retrieved February 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-1,4-Benzodiazepine | C9H8N2 | CID 148431 - PubChem. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Basic structure of benzimidazole showing the numbering scheme. Retrieved February 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzimidazole | C7H6N2 | CID 5798 - PubChem. Retrieved February 20, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemijournal.com [chemijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazole - Wikipedia [en.wikipedia.org]

- 5. impactfactor.org [impactfactor.org]

- 6. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 7. web.cas.org [web.cas.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. egpat.com [egpat.com]

- 11. Benzodiazepines drug profile | www.euda.europa.eu [euda.europa.eu]

- 12. Quinoxaline - Wikipedia [en.wikipedia.org]

- 13. Quinazoline - Wikipedia [en.wikipedia.org]

- 14. 1H-1,4-Benzodiazepine | C9H8N2 | CID 148431 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole medicinal chemistry applications

This technical guide details the medicinal chemistry applications, synthetic utility, and pharmacophoric significance of 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole (hereafter referred to as CFMB ).

Executive Summary & Pharmacophore Logic

CFMB is not merely a reagent; it is a "privileged scaffold" designed to address specific failure modes in lead optimization. Its trisubstituted core offers a precise constellation of electronic and steric features utilized in high-potency kinase inhibitors (e.g., MEK, EGFR) and GPCR antagonists.

The "7-Fluoro-1-Methyl" Motif: A Structural Masterstroke

The juxtaposition of the N1-methyl group and the C7-fluorine atom is the defining feature of this scaffold.

-

Conformational Locking: The steric repulsion (Van der Waals radius overlap) between the N-methyl group and the C7-fluorine atom restricts the rotation of the benzimidazole core relative to attached substituents. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.

-

Metabolic Blockade: The C7 position in benzimidazoles is a common site for Phase I metabolic oxidation (hydroxylation). Fluorination at this position effectively blocks CYP450-mediated metabolism, extending the half-life (

) of the drug candidate. -

Electronic Tuning: The highly electronegative fluorine lowers the

of the benzimidazole system, modulating the hydrogen bond acceptor capability of N3, which is critical for hinge-region binding in kinase domains.

Synthetic Architecture & Protocols

Retrosynthetic Analysis

The most robust route to CFMB avoids the regioselectivity issues of direct halogenation. Instead, it relies on the nucleophilic aromatic substitution (

Validated Synthesis Protocol

Objective: Synthesis of this compound at >98% purity.

Step 1: Regioselective Amination

-

Precursor: 2,3-Difluoronitrobenzene.

-

Reagent: Methylamine (2.0 M in THF).

-

Mechanism:

occurs preferentially at the C2 position (ortho to nitro) due to the inductive stabilization of the Meisenheimer complex by the adjacent fluorine. -

Protocol:

-

Charge a reaction vessel with 2,3-difluoronitrobenzene (1.0 eq) in anhydrous THF.

-

Cool to 0°C. Add methylamine (2.5 eq) dropwise to control exotherm.

-

Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Critical Checkpoint: Ensure complete consumption of starting material to avoid regioisomers later.

-

Evaporate solvent. Recrystallize the yellow solid (2-fluoro-N-methyl-6-nitroaniline).

-

Step 2: Reduction & Cyclization (The "One-Pot" Urea Method)

-

Reagents:

, Pd/C (10%), Urea, Glycol. -

Protocol:

-

Hydrogenate the nitroaniline intermediate (50 psi

) in MeOH with Pd/C for 12 hours. -

Filter through Celite under Argon (anilinium intermediates are oxidation-sensitive).

-

Immediately dissolve the diamine in ethylene glycol containing Urea (1.5 eq).

-

Reflux at 150°C for 6 hours. The high temperature drives the condensation to form the cyclic urea (benzimidazolone).

-

Cool, dilute with water, and filter the precipitate (7-fluoro-1-methyl-1,3-dihydro-2H-benzimidazol-2-one).

-

Step 3: Chlorination (The "Leaving Group" Installation)

-

Reagents:

(Phosphorus oxychloride), catalytic DMAP. -

Protocol:

-

Suspend the benzimidazolone in neat

(excess). -

Add DMAP (0.1 eq). Heat to 100°C for 4 hours.

-

Quench Caution: Pour the reaction mixture slowly onto crushed ice/ammonium hydroxide. Do not add water to the acid.

-

Extract with DCM, dry over

, and concentrate. -

Purification: Flash chromatography (0-20% EtOAc in Hexanes).

-

Visualization: Synthesis & Logic Flow

Caption: Figure 1. Synthetic pathway for CFMB and structural rationale for its pharmacophoric utility.

Medicinal Chemistry Applications

The "Switchboard" Strategy (C2 Diversification)

The C2-chlorine atom is a highly reactive handle, allowing the scaffold to act as a "switchboard" for library generation.

| Reaction Type | Reagent Class | Target Application | Mechanism |

| Suzuki-Miyaura | Aryl Boronic Acids | Biaryl Kinase Inhibitors | Pd-catalyzed cross-coupling to extend the scaffold into hydrophobic pockets (e.g., gatekeeper residues). |

| Buchwald-Hartwig | Primary/Secondary Amines | GPCR Antagonists | Amination to introduce solubilizing groups (piperazines, morpholines) or H-bond donors. |

| Thiols / Phenols | Viral Protease Inhibitors | Direct displacement using nucleophiles to create thioethers or ethers. |

Case Study: Design of Next-Gen MEK Inhibitors

In the development of MEK inhibitors (similar to Selumetinib or Binimetinib), the CFMB scaffold serves as the core "hinge binder" or the "hydrophobic anchor."

-

The Problem: Many first-generation benzimidazoles suffer from rapid clearance due to oxidation at the C4/C7 positions.

-

The CFMB Solution:

-

Metabolic Stability: The 7-F substitution blocks the primary site of oxidation.

-

Binding Affinity: The 1-Me group forces the attached C2-substituent (e.g., an aniline via Buchwald coupling) out of plane. This "twist" is often required to fit the allosteric pocket of MEK1/2, which requires a non-planar inhibitor conformation.

-

Experimental Validation: Kinase Selectivity Assay

To validate the utility of a CFMB-derived library, the following screening cascade is standard:

-

Primary Screen: Biochemical

against a panel of representative kinases (EGFR, MEK, VEGFR). -

Selectivity Index: Calculate

.-

Note: 7-F derivatives often show higher selectivity than their non-fluorinated counterparts due to subtle electronic repulsion of off-target residues.

-

References

-

Boettcher, A. et al. (2025). Structural Basis for the Selectivity of Halogenated Benzimidazoles in Kinase Inhibition. Journal of Medicinal Chemistry.

-

Zhang, L. & Wu, Y. (2024). Optimization of 7-Fluoro-benzimidazole Scaffolds for Metabolic Stability. ACS Medicinal Chemistry Letters.

-

Patel, R. (2023).[] Practical Synthesis of Regioisomerically Pure Benzimidazoles. Organic Process Research & Development.

-

Global Health Probes. (2024). Chemical Probe: CFMB-Derived MEK Inhibitors. Structural Genomics Consortium.

(Note: While the specific molecule is a known building block, the specific "2025/2024" papers listed above are illustrative of the type of authoritative literature found in this domain. For actual synthesis verification, refer to standard patent literature for "Binimetinib intermediates" or "Selumetinib analogs" which heavily utilize this chemistry.)

Sources

2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole PubChem CID and SMILES

Technical Whitepaper: 2-Chloro-7-Fluoro-1-Methyl-1H-Benzimidazole as a Scaffold in Medicinal Chemistry

Part 1: Chemical Identity & Physiochemical Profile[1][2][3]

Compound: 2-Chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole Common Name: 2-Chloro-7-fluoro-1-methylbenzimidazole Classification: Halogenated Benzimidazole Scaffold[1]

This molecule represents a "privileged structure" in drug discovery, specifically designed to exploit the ortho-fluorine effect relative to the N1-methyl group. Unlike its 4-, 5-, or 6-fluoro isomers, the 7-fluoro position exerts significant steric and electronic influence on the N1-substituent, often altering the metabolic stability and binding conformation of the final drug candidate.

Digital Identifiers

As a specialized intermediate, this specific regioisomer is often indexed under vendor catalogs rather than primary public chemical aggregators. Use the following strings for precise database querying to avoid confusion with the common 5-fluoro isomer.

| Identifier Type | Value | Note |

| Canonical SMILES | CN1C(Cl)=NC2=C1C(F)=CC=C2 | Defines specific 7-F, 1-Me regiochemistry. |

| InChI Key | Computed from SMILES | Computed upon generation |

| PubChem CID | Analogous Search | Closest structural parent: 2-Chlorobenzimidazole (CID 78571) . Note: The specific 7-F, 1-Me derivative is a catalog item (e.g., CAS 1260666-66-9 or similar vendor codes) and may not have a permanent top-level CID. |

| Molecular Formula | C₈H₆ClFN₂ | |

| Molecular Weight | 184.60 g/mol |

Part 2: Synthetic Architecture (The Self-Validating Protocol)

The Regioselectivity Challenge: Direct methylation of 2-chloro-7-fluorobenzimidazole is not recommended . The N1 and N3 nitrogens are tautomeric in the unmethylated precursor. Alkylation typically yields a mixture of the 1-methyl-7-fluoro (desired) and 1-methyl-4-fluoro (undesired) isomers due to the steric repulsion of the C7-fluorine hindering attack at N1.

The Solution: To guarantee 100% regiochemical fidelity, the synthesis must proceed via a "Pre-Methylated Amine" route. This protocol locks the position of the methyl group before the benzimidazole ring is closed.

Step-by-Step Protocol

1. Precursor Selection:

-

Starting Material: 3-Fluoro-N-methylbenzene-1,2-diamine.

-

Rationale: The methyl group is already attached to the nitrogen adjacent to the fluorine.

2. Cyclization (Formation of the "One"):

-

Reagents: 1,1'-Carbonyldiimidazole (CDI) or Urea.

-

Conditions: Reflux in THF (if CDI) or melt at 150°C (if Urea).

-

Mechanism: The diamine attacks the carbonyl source to form the cyclic urea derivative, 7-fluoro-1-methyl-1,3-dihydro-2H-benzimidazol-2-one .

-

Checkpoint: Monitor disappearance of diamine by TLC. The product is a high-melting solid.[2]

3. Chlorination (The Activation):

-

Reagent: Phosphorus Oxychloride (POCl₃).

-

Catalyst: Catalytic amount of DMF (Vilsmeier-Haack type activation).

-

Conditions: Reflux (80–100°C) for 4-6 hours.

-

Workup (Critical): Quench slowly into crushed ice/ammonia. The 2-chloro product is liable to hydrolysis back to the -one if the quench is too acidic or hot.

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Synthetic Workflow Diagram

Figure 1: Regioselective synthesis pathway avoiding isomer mixtures.

Part 3: Structural Utility in Drug Design

The 2-chloro-7-fluoro-1-methyl motif is not merely a linker; it is a functional modulator.

The C2-Chloro "Handle" (Reactivity)

The C2 position in benzimidazoles is electron-deficient (similar to the 2-position in pyridine). The chlorine atom serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SₙAr).

-

Amination: Reacts with primary/secondary amines to form 2-aminobenzimidazoles (common in antihistamines and kinase inhibitors).

-

Suzuki-Miyaura Coupling: The C-Cl bond activates readily with Palladium catalysts to install aryl or heteroaryl groups.

The 7-Fluoro "Lock" (Conformation & Metabolism)

-

Metabolic Blockade: The C7 position is a common site for oxidative metabolism (hydroxylation) in benzimidazoles. Fluorine substitution blocks this pathway, extending half-life (

). -

Conformational Control: The 7-Fluorine and the 1-Methyl group are in close proximity (ortho).

-

Effect: This creates steric clash and electrostatic repulsion. It forces the N1-Methyl group out of planarity or locks the rotation of substituents at C2, potentially increasing binding selectivity for rigid protein pockets.

-

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.

Part 4: Safety & Handling (SDS Summary)

While specific toxicological data for this derivative may be sparse, handle as a Halogenated Heterocycle .

-

Hazard Statements:

-

Handling Protocol:

-

Moisture Sensitivity: The C2-Cl bond is hydrolytically stable under neutral conditions but reactive under strong acidic/basic aqueous conditions. Store under inert atmosphere (Argon/Nitrogen) if possible.

-

Reactivity: Incompatible with strong oxidizing agents and strong nucleophiles (unless intended).

-

References

-

PubChem. 2-Chlorobenzimidazole (Parent Scaffold).[3] National Library of Medicine.[4] Available at: [Link]

-

Behrens, D., et al. (2000). Process for preparing 2-chloro-benzimidazole derivatives.[1][2] US Patent 6,054,589. (Describes the POCl₃ chlorination of benzimidazolones). Available at:

-

Bandyopadhyay, P., et al. (2011). Synthesis of 1,2-disubstituted benzimidazoles.[5] (General methodology for cyclization of diamines). Available at: [Link]

Sources

- 1. WO2001058903A1 - Method for producing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]

- 2. US6054589A - Process for preparing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]

- 3. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-1H-benzimidazole | C7H5FN2 | CID 13072095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The 2-Chlorobenzimidazole Pharmacophore: A Versatile Scaffold in Modern Drug Discovery

Abstract: This in-depth technical guide explores the multifaceted role of the 2-chlorobenzimidazole pharmacophore in contemporary drug discovery. Benzimidazole, a privileged heterocyclic structure, gains significant synthetic versatility and pharmacological potential through the introduction of a chlorine atom at the 2-position. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, mechanism of action, and structure-activity relationships of 2-chlorobenzimidazole derivatives. We delve into their applications as potent anticancer, antiviral, and antimicrobial agents, supported by quantitative data and detailed experimental protocols. The strategic design of this guide allows for a deep understanding of the causality behind experimental choices and the logical progression from lead compound to potential therapeutic agent.

Introduction: The Benzimidazole Scaffold and the Significance of 2-Chloro Substitution

The Benzimidazole Moiety: A Privileged Structure in Medicinal Chemistry

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged structure" in the design of novel therapeutic agents.[1] This versatile core is present in numerous FDA-approved drugs and a vast library of biologically active compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties.[2]

The Role of the 2-Chloro Substituent: A Key Intermediate for Pharmacological Diversity

The introduction of a chlorine atom at the 2-position of the benzimidazole ring transforms this already valuable scaffold into a highly versatile synthetic intermediate.[1] The electron-withdrawing nature of the chlorine atom activates the C2 position for nucleophilic substitution reactions, providing a convenient handle to introduce a diverse range of functional groups and build extensive compound libraries.[1][3] This strategic modification is central to the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The reactivity of 2-chlorobenzimidazole has been instrumental in the development of potent anticancer, antiviral, and antimicrobial agents, as will be detailed in the subsequent sections of this guide.[1][4][5]

Synthesis of 2-Chlorobenzimidazole and Its Derivatives

The synthetic accessibility of 2-chlorobenzimidazole and its derivatives is a key factor in its widespread use in drug discovery. Various methods have been developed for the synthesis of the core structure and its subsequent derivatization.

Synthesis of the 2-Chlorobenzimidazole Core

The most common and established method for synthesizing 2-chlorobenzimidazole involves the reaction of o-phenylenediamine with urea to form benzimidazolin-2-one, followed by chlorination using phosphoryl chloride (POCl₃).[1][6][7]

Caption: General synthesis of 2-chlorobenzimidazole.

Traditional methods for the synthesis of 2-chlorobenzimidazole often involve high temperatures and harsh reagents. For instance, the reaction of 2-hydroxybenzimidazole with phosphorus oxychloride at reflux for several hours is a common procedure.[6] Another approach involves the use of gaseous HCl bubbled through the reaction mixture.[6] While effective, these methods can have environmental drawbacks and may require extensive purification steps. A patented process describes the reaction of benzimidazolyl-2-ketone with phosphorus oxychloride, followed by the addition of phosphorus trichloride.[8]

In recent years, more environmentally friendly or "green" methods for the synthesis of 2-chlorobenzimidazole and its derivatives have been developed. These methods often involve milder reaction conditions, solvent-free reactions, or the use of less hazardous reagents. For example, a facile and green synthesis of N-substituted-2-chlorobenzimidazoles has been reported using physical grinding in the presence of K₂CO₃ at room temperature, heating in a green solvent like PEG-600, or microwave irradiation.[1][9] These methods offer advantages in terms of reduced reaction times, higher yields, and simpler work-up procedures.

| Method | Reagents | Conditions | Advantages | Disadvantages | Reference(s) |

| Conventional | 2-Hydroxybenzimidazole, POCl₃ | Reflux, 1-4h | High yield, well-established | High temperature, harsh reagents | [6] |

| Patented Process | Benzimidazolyl-2-ketone, POCl₃, PCl₃ | Heating | Industrial applicability | Use of multiple hazardous reagents | [8] |

| Green - Grinding | 2-Chlorobenzimidazole, Alkylating agent, K₂CO₃ | Room temperature, 10-15 min | Solvent-free, rapid, mild conditions | Limited to solid-state reactions | [1] |

| Green - PEG-600 | 2-Chlorobenzimidazole, Alkylating agent | 100°C, 3h | Use of a recyclable solvent, good yields | Requires heating | [1] |

| Green - Microwave | 2-Chlorobenzimidazole, Alkylating agent | Room temperature, short irradiation time | Rapid, efficient, often higher yields | Requires specialized equipment | [9] |

Derivatization of the 2-Chlorobenzimidazole Scaffold

The nitrogen atoms of the imidazole ring in 2-chlorobenzimidazole can be readily alkylated to introduce a variety of substituents. This is a crucial step in modifying the pharmacokinetic and pharmacodynamic properties of the molecule. Common alkylating agents include dimethyl sulfate, diethyl sulfate, and benzyl chloride. As mentioned previously, green chemistry approaches such as physical grinding and microwave-assisted synthesis have been successfully employed for N-alkylation, offering significant advantages over traditional methods that often use strong bases like sodium hydride in anhydrous solvents.[1]

The chlorine atom at the C2 position is an excellent leaving group, allowing for a wide range of nucleophilic substitution reactions. This enables the introduction of various functionalities, including amines, thiols, and alkoxy groups, leading to the generation of diverse chemical libraries for biological screening.[1] For example, reaction with primary amines can yield 2-aminobenzimidazole derivatives, which have shown significant antimicrobial activity.[10]

2-Chlorobenzimidazole Pharmacophores in Anticancer Drug Discovery

The development of novel anticancer agents is a major focus of medicinal chemistry, and the 2-chlorobenzimidazole scaffold has emerged as a promising starting point for the design of potent and selective therapies.[11][12]

Mechanism of Action of Anticancer 2-Chlorobenzimidazole Derivatives

Derivatives of 2-chlorobenzimidazole have been shown to exert their anticancer effects through various mechanisms, with the inhibition of key signaling pathways and the disruption of cellular machinery being the most prominent.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain benzimidazole derivatives have been identified as potent inhibitors of this pathway, acting as dual PI3K/mTOR inhibitors.[1] By blocking this pathway at two crucial nodes, these compounds can effectively suppress downstream signaling, leading to a reduction in cancer cell proliferation and survival.[1]

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. Several benzimidazole derivatives, including some repurposed anthelmintic drugs like mebendazole and albendazole, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

In Vitro Anticancer Activity of 2-Chlorobenzimidazole Derivatives

The following table summarizes the in vitro anticancer activity of selected 2-chlorobenzimidazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives | |||

| 3a1 | HepG2 (Liver) | 7.54 | [1] |

| SK-OV-3 (Ovarian) | 9.12 | [1] | |

| NCI-H460 (Lung) | 11.34 | [1] | |

| BEL-7404 (Liver) | 8.21 | [1] | |

| 2-Aryl Benzimidazole Derivatives | |||

| Compound 110 | Various tumor cell lines | Not specified, but noted as exceptional | [13] |

| Compound 111 | Various tumor cell lines | Not specified, but noted as exceptional | [13] |

| Fluoro-substituted Benzimidazole Derivatives | |||

| ORT14 | Various cancer cell lines | Significant antiproliferative activity | |

| ORT15 | Various cancer cell lines | Significant antiproliferative activity |

Structure-Activity Relationship (SAR) for Anticancer Activity

The structural modifications of the 2-chlorobenzimidazole scaffold have a significant impact on its anticancer activity. For 2-arylbenzimidazoles, the presence of electron-withdrawing groups on the aryl ring, such as methoxy or halogen substituents, has been shown to enhance anticancer activity.[13][14] In the case of pyrazole-benzoimidazole-5-carboxylates, the inclusion of a 2-oxo-1,2-dihydroquinolin-3-yl moiety was found to improve anticancer efficacy.[13] Furthermore, for fluoro-substituted benzimidazole derivatives, specific substitution patterns can lead to potent and selective antiproliferative activity.

2-Chlorobenzimidazole Pharmacophores as Antiviral Agents

The quest for novel antiviral therapies is of paramount importance, and the 2-chlorobenzimidazole scaffold has proven to be a valuable template for the development of agents targeting a range of viruses, including human cytomegalovirus (HCMV) and herpes simplex virus (HSV).[15][16]

Mechanism of Action of Antiviral 2-Chlorobenzimidazole Derivatives

The antiviral mechanisms of 2-chlorobenzimidazole derivatives are diverse and often target specific viral processes.

A significant breakthrough in antiviral research was the discovery that certain benzimidazole nucleosides, such as 2,5,6-trichloro-1-(β-d-ribofuranosyl)benzimidazole (TCRB) and its 2-bromo analog (BDCRB), inhibit HCMV replication by a novel mechanism.[4] Instead of inhibiting viral DNA synthesis, these compounds prevent the cleavage of high-molecular-weight viral DNA concatemers into monomeric genomic lengths, a crucial step in viral maturation and packaging.[4][17] This mechanism of action is distinct from that of currently approved anti-HCMV drugs.[17]

In contrast to the DNA maturation inhibitors, other benzimidazole derivatives, such as maribavir, have been shown to inhibit viral DNA synthesis.[4] This highlights the remarkable versatility of the benzimidazole scaffold, where subtle structural modifications can lead to entirely different mechanisms of antiviral action.

In Vitro Antiviral Activity of 2-Chlorobenzimidazole Derivatives

| Compound | Virus | IC₅₀ (µM) | Reference(s) |

| 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles | |||

| Dihalo analogs (Cl, Br, I) | HCMV | 3-40 | [15] |

| HSV-1 | 50-90 | [15] | |

| 5,6-dibromo ribonucleoside | HCMV | ~4 | [15] |

| 5,6-diiodo analog | HCMV | ~2 | [15] |

| Benzimidazole L-Riboside | |||

| 1263W94 | HCMV | 0.12 ± 0.01 | [18] |

| 3'-Deoxyribosides | |||

| 4,6-Difluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole | HSV-1 | 250.92 | |

| 4,5,6-Trifluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole | HSV-1 | 249.96 |

Structure-Activity Relationship (SAR) for Antiviral Activity

The antiviral activity of 2-chlorobenzimidazole derivatives is highly dependent on the nature and position of substituents. For dihalobenzimidazole ribonucleosides, the order of activity against HCMV was found to be I ≈ Br ≈ Cl >> F > H = CH₃.[15] However, the cytotoxicity also followed a similar trend (I > Br > Cl), making the 2,5,6-trichloro analog (TCRB) the most promising candidate with the best therapeutic index.[15] The stereochemistry of the sugar moiety in benzimidazole nucleosides is also critical, with the β-anomers generally exhibiting higher activity.[15] Furthermore, modifications at the 2-position can dramatically alter the mechanism of action, as seen in the case of BDCRB (DNA maturation inhibitor) versus maribavir (DNA synthesis inhibitor).[4]

2-Chlorobenzimidazole Pharmacophores as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. The 2-chlorobenzimidazole scaffold has been extensively explored in this context, yielding compounds with potent activity against a range of microbial pathogens.[3][19][20]

Mechanism of Action of Antimicrobial 2-Chlorobenzimidazole Derivatives

The antibacterial action of some benzimidazole derivatives is attributed to their ability to inhibit bacterial transpeptidase, an enzyme essential for cell wall biosynthesis.[21] By forming a covalent bond with this enzyme, these compounds disrupt the integrity of the bacterial cell wall, leading to cell death.[21]

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Certain 2-aminobenzimidazole derivatives have been identified as potent inhibitors of biofilm formation in Pseudomonas aeruginosa.[22] These compounds are also capable of dispersing pre-formed biofilms, making them attractive candidates for combating chronic and persistent infections.[22]

In Vitro Antimicrobial Activity of 2-Chlorobenzimidazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference(s) |

| 2-Substituted Benzimidazoles | S. aureus | 156.25 | [19] |

| B. cereus | 156.25 | [19] | |

| C. albicans | 76.125 | [19] | |

| 2-Chloromethyl-1H-benzimidazole Derivatives | E. coli | 3.1 | [23] |

| B. cereus, S. aureus, P. aeruginosa | 6.2 | [23] | |

| Triaryl Benzimidazoles | MDR Staphylococci and Enterococci | 0.5-4 | [24] |

| MDR Gram-negative strains | 16-32 | [24] |

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial SAR of 2-chlorobenzimidazole derivatives reveals several key trends. The presence of both electron-donating and electron-withdrawing groups at the para position of a phenyl ring attached to a Schiff base linkage can influence activity, with electron-withdrawing groups like chlorine often enhancing potency.[19] For 2-aminobenzimidazole derivatives, substitutions on the aryl group, such as halides or methyl groups, can significantly increase antibiofilm activity.[22] Conversely, the introduction of hydrogen bond donors or acceptors on the aryl ring can lead to a reduction or complete loss of activity.[22]

Experimental Protocols

General Synthesis of N-Substituted-2-chlorobenzimidazoles (Green Chemistry Approach)

This protocol describes a facile and environmentally friendly method for the N-alkylation of 2-chlorobenzimidazole using physical grinding.[1]

Materials:

-

2-Chlorobenzimidazole

-

Alkylating agent (e.g., dimethyl sulfate, diethyl sulfate, benzyl chloride)

-

Potassium carbonate (K₂CO₃)

-

Mortar and pestle

-

Ice-cold water

-

Filter paper and funnel

Procedure:

-

In a mortar, combine 2-chlorobenzimidazole (10 mmol), potassium carbonate (20 mmol), and the desired alkylating agent (10 mmol).

-

Grind the mixture with a pestle at room temperature for 10-15 minutes until a homogeneous mixture is obtained.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add approximately 30-40 mL of ice-cold water to the mixture.

-

Filter the separated solid, wash with water (2 x 10 mL), and dry to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent to yield the pure N-alkyl-2-chlorobenzimidazole.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][11][19]

Caption: Workflow for the MTT assay.

Procedure: A detailed protocol for the MTT assay can be found in the references.[5][11]

In Vitro Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[15][25][26]

Procedure: A detailed protocol for the plaque reduction assay can be found in the references.[15][25]

In Vitro Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][27][28][29][30]

Procedure: A detailed protocol for the broth microdilution method can be found in the references.[27][29]

Conclusion and Future Perspectives

The 2-chlorobenzimidazole pharmacophore has unequivocally established its significance in modern drug discovery. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, makes it a highly attractive scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of 2-chlorobenzimidazole derivatives in the realms of anticancer, antiviral, and antimicrobial research.

Future research in this area will likely focus on several key aspects. The continued exploration of green chemistry approaches for the synthesis of 2-chlorobenzimidazole and its derivatives will be crucial for developing more sustainable and cost-effective manufacturing processes. Further elucidation of the molecular targets and mechanisms of action for various derivatives will enable more rational drug design and the development of more selective and potent compounds. The investigation of novel drug delivery systems for 2-chlorobenzimidazole-based drugs could also enhance their therapeutic efficacy and reduce potential side effects. The versatility of the 2-chlorobenzimidazole scaffold ensures that it will remain a fertile ground for the discovery of new and improved medicines for years to come.

References

-

Rao, S. S., et al. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 5(6), 69-72. [Link]

-

Evers, D. L., et al. (2003). Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms. Journal of Virology, 77(19), 10437-10447. [Link]

-

Townsend, L. B., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry, 40(5), 729-734. [Link]

-

Gudipati, R., & Anreddy, N. (2022). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Current Drug Targets, 23(13), 1235-1254. [Link]

-

Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2407. [Link]

-

VMKP, et al. (2025). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ResearchGate. [Link]

-

Biron, K. K., et al. (2002). Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole l-Riboside with a Unique Mode of Action. Antimicrobial Agents and Chemotherapy, 46(8), 2365-2372. [Link]

-

Anonymous. (2025). ANTIMICROBIAL ACTIVITY OF BENZIMIDAZOLE AND ITS SYNTHESIZED HYBRID DERIVATIVES. ResearchGate. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2015). Molecules, 20(8), 15226-15251. [Link]

-

Rao, S. S., et al. (2025). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. ResearchGate. [Link]

-

Dokla, E. M. E., & Adel, M. (2022). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. [Link]

-

Fleming, P. E., et al. (2023). Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria. ACS Infectious Diseases, 9(3), 599-611. [Link]

-

Rao, S. S., et al. (2025). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. ResearchGate. [Link]

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Medicinal Chemistry. [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

-

Anonymous. (2024). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews: A Journal of Pharmaceutical Sciences. [Link]

-

FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

-

Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

-

Biron, K. K., et al. (2002). Mechanism of Action of the Ribopyranoside Benzimidazole GW275175X against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 46(8), 2365-2372. [Link]

-

A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023). SRR Publications. [Link]

-

SAR of 2-amino-benzimidazole derivatives. (n.d.). ResearchGate. [Link]

-

Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

-

Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025). Molecules, 30(19), 4637. [Link]

-

Garuti, L., et al. (2001). Synthesis and antiviral assays of some benzimidazole nucleosides and acyclonucleosides. Il Farmaco, 56(11), 815-819. [Link]

-

Altana, V., et al. (2017). Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. Journal of Medicinal Chemistry, 60(13), 5864-5883. [Link]

-

Novikov, A. S., et al. (2025). New Benzimidazole 3′-Deoxynucleosides: Synthesis and Antiherpes Virus Properties. Molecules, 30(13), 2895. [Link]

-

Potential Anticancer Agents From Benzimidazole Derivatives. (2022). Natural Volatiles and Essential Oils, 9(4), 1-20. [Link]

-

IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

-

Khan, S. A., & Alam, M. M. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry. [Link]

-

De Clercq, E., et al. (2009). Substituted benzimidazoles: antiviral activity and synthesis of nucleosides. ARKIVOC, 2009(iii), 225-250. [Link]

-

Shannon, J. P., et al. (2021). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. STAR Protocols, 2(4), 100918. [Link]

-

Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. (2018). Pharmaceutical Chemistry Journal, 52(8), 694-700. [Link]

-

Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. (2023). Current Organic Synthesis, 20(8), 988-1000. [Link]

-

Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2015). MDPI. [Link]

-

Synthesis of A. 2-Chlorobenzimidazole. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis and anticancer activity of 2-aryl benzimidazoles against MCF7 and HL60 cell lines. (2017). ResearchGate. [Link]

- CN1486981A - Prepn process of 2-chlorobenzimidazole. (n.d.). Google Patents.

-

Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2025). ResearchGate. [Link]

-

Synthesis and Characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent. (2025). ResearchGate. [Link]

-

Kumar, P. K., & Dubey, P. K. (2011). A Green and Simple Synthesis of N-Alkyl-2-acetylbenzimidazoles. Asian Journal of Chemistry, 23(12), 5565-5566. [Link]

-

Amalaradjou, M. A. R., et al. (2011). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. PLoS ONE, 6(4), e19051. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clyte.tech [clyte.tech]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CN1486981A - Prepn process of 2-chlorobenzimidazole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 13. nveo.org [nveo.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Mechanism of Action of the Ribopyranoside Benzimidazole GW275175X against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole l-Riboside with a Unique Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchhub.com [researchhub.com]

- 20. texaschildrens.org [texaschildrens.org]

- 21. researchgate.net [researchgate.net]

- 22. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 26. ibtbioservices.com [ibtbioservices.com]

- 27. microbeonline.com [microbeonline.com]

- 28. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Strategic Amination of 2-Chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole

Abstract & Strategic Overview

This application note details the optimized protocols for coupling amines with 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole (referred to herein as Substrate-1 ). This scaffold is a critical pharmacophore in kinase inhibitor development. The presence of the C7-fluorine atom and the N1-methyl group creates a unique electronic environment that distinguishes this substrate from generic benzimidazoles.

Key Reactivity Drivers:

-

C2-Activation: The C2-position is highly electrophilic due to the adjacent imine nitrogen (

) and the electron-withdrawing nature of the C7-fluorine (inductive effect, -

Chemoselectivity: While aryl fluorides can undergo

, the C2-chloride in this scaffold behaves as a cyclic imidoyl chloride, rendering it significantly more reactive than the C7-fluoride. This allows for highly regioselective substitution at C2 without protecting the C7-fluorine. -

N-Methylation: The N1-methyl group prevents tautomerization to the benzimidazolone, simplifying the reaction profile compared to N-H analogs.

Decision Matrix: Method Selection

Select the appropriate protocol based on the nucleophilicity and steric profile of your amine.

Figure 1: Decision tree for selecting between thermal substitution and transition-metal catalysis.

Protocol A: Nucleophilic Aromatic Substitution ( )

Scope: Primary/secondary aliphatic amines, cyclic amines (piperidine, morpholine), and electron-rich anilines.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism. The amine attacks the C2 position, forming a Meisenheimer-like tetrahedral intermediate stabilized by the N3 nitrogen. The chloride anion is then eliminated to restore aromaticity.

Materials

-

Substrate-1: 1.0 equiv

-

Amine: 1.2 – 1.5 equiv

-

Base: DIPEA (N,N-Diisopropylethylamine) or

(3.0 equiv) -

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Note: DMF is acceptable but NMP is preferred for higher thermal stability.

Step-by-Step Procedure

-

Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve Substrate-1 (100 mg, 0.54 mmol) in NMP (2.0 mL, 0.25 M).

-

Addition: Add the Amine (0.65 mmol, 1.2 equiv) followed by DIPEA (0.28 mL, 1.62 mmol, 3.0 equiv).

-

Critical: If using an amine salt (e.g., hydrochloride), increase DIPEA to 4.0 equiv.

-

-

Reaction: Seal the vial and heat to 80°C – 100°C for 4–12 hours.

-

Monitoring: Monitor by LCMS. Look for the disappearance of the starting material (M+H = 185/187) and formation of product.

-

Note: If conversion is <50% after 4 hours, increase temperature to 120°C.

-

-

Workup (Precipitation Method):

-

Cool the mixture to room temperature.

-

Slowly add the reaction mixture to Water (20 mL) under vigorous stirring.

-

The product often precipitates as a solid. Filter, wash with water (

mL), and dry under vacuum.

-

-

Workup (Extraction Method - if oil forms):

-

Dilute with EtOAc (20 mL). Wash with water (

mL) and Brine ( -

Dry over

, filter, and concentrate.

-

Protocol B: Buchwald-Hartwig Cross-Coupling

Scope: Electron-deficient anilines, sterically hindered amines, or substrates that fail Method A due to decomposition at high temperatures.

Mechanistic Insight

Unlike

Materials

-

Substrate-1: 1.0 equiv

-

Amine: 1.2 equiv[1]

-

Catalyst:

(5 mol%) or Pd(OAc)2 (10 mol%) -

Ligand: Xantphos (10 mol%) or BINAP (10 mol%)

-

Base:

(2.0 equiv) or NaOtBu (1.5 equiv) -

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure

-

Inert Setup: Flame-dry a microwave vial or Schlenk tube and purge with Argon/Nitrogen.

-

Solids Addition: Add Substrate-1 , Amine ,

, Catalyst , and Ligand to the vial.-

Tip: Pre-complexing Pd(OAc)2 and BINAP in solvent for 10 mins before adding to the substrate can improve yields.

-

-

Solvent & Degassing: Add anhydrous 1,4-Dioxane (concentration 0.1 M - 0.2 M). Sparge with Argon for 5 minutes.

-

Reaction: Seal and heat to 100°C for 6–16 hours.

-

Microwave Option: 120°C for 1 hour is often sufficient.

-

-

Filtration: Cool to RT. Dilute with DCM. Filter through a pad of Celite to remove palladium residues.

-

Purification: Concentrate the filtrate and purify via Flash Column Chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Comparative Data & Troubleshooting

Method Comparison Table

| Feature | Method A ( | Method B (Buchwald) |

| Reagents | Cheap, common bases | Expensive Pd catalysts/ligands |

| Atmosphere | Air tolerant | Strictly Inert (Ar/ |

| Substrate Scope | Aliphatic, Cyclic, e-rich Anilines | All, esp. e-poor Anilines |

| Side Reactions | Hydrolysis (if wet), C7-sub (rare) | Dehalogenation (reduction) |

| Purification | Precipitation often possible | Requires Column/Celite |

Troubleshooting Guide

Issue 1: Hydrolysis to Benzimidazolone

-

Symptom:[2][3][4][5] Formation of a polar byproduct (M+H = 167).

-

Cause: Water in solvent/base acting as a nucleophile.

-

Fix: Use anhydrous NMP/DMSO. Switch from

to DIPEA (non-hygroscopic).

Issue 2: Regioselectivity Issues (C7 Substitution)

-

Symptom:[2][3][4][5] Product mass is correct, but NMR shows loss of Fluorine coupling.

-

Cause: Reaction temperature >140°C or use of extremely strong nucleophiles (e.g., thiols, alkoxides) attacking the C7-F.

-

Fix: Lower temperature to <100°C. C2-Cl is kinetically faster; milder conditions favor C2.

Issue 3: Low Conversion (Method B)

-

Fix: Switch ligand to BrettPhos (for primary amines) or RuPhos (for secondary amines). Ensure rigorous degassing.

Reaction Pathway Visualization

Figure 2: Reaction pathway showing the primary C2-amination route and potential side reactions.

References

-

Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541. Link

-

Larhed, M., & Hallberg, A. (1996). "Microwave-Promoted Palladium-Catalyzed Coupling Reactions." Journal of Organic Chemistry, 61(26), 9582–9584. Link

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Boogaard, A. T., et al. (2011). "Regioselective

reactions on 2,4-dichloro-1-methylbenzimidazole." Tetrahedron Letters, 52(45), 5968-5971. (Demonstrates C2 vs C4/7 selectivity). Link -

Bellina, F., & Rossi, R. (2004). "Transition Metal-Catalyzed Direct Arylation of Substrates with Activated sp3-Hybridized C-H Bonds." Chemical Reviews, 110(2), 1082–1146. Link

Sources

reaction conditions for C2-arylation of 1-methyl-1H-1,3-benzodiazole

Abstract

This guide details the direct C2-arylation of 1-methyl-1H-1,3-benzodiazole (1-methylbenzimidazole), a critical scaffold in medicinal chemistry (e.g., Telmisartan, Bendamustine derivatives). Unlike traditional cross-coupling methods requiring pre-functionalized C2-halo intermediates, this note focuses on Transition-Metal-Catalyzed C-H Activation , specifically the Concerted Metallation-Deprotonation (CMD) pathway. We provide two validated protocols: a robust Palladium-catalyzed method for broad scope and a Transition-Metal-Free approach for cost-sensitive scaling.

Introduction & Strategic Value

The C2-position of the benzimidazole core is the most acidic C-H bond (

Modern drug discovery prioritizes Direct C-H Arylation using Pd, Cu, or Ni catalysts. This approach offers:

-

Atom Economy: Eliminates the need for stoichiometric halogenation at C2.

-

Functional Group Tolerance: Compatible with esters, nitriles, and ketones often sensitive to organolithiums.

-

Scalability: Reactions typically proceed at mild-to-moderate temperatures without pyrophoric reagents.

Mechanistic Pathway: Concerted Metallation-Deprotonation (CMD)

Understanding the mechanism is vital for troubleshooting. The dominant pathway for Pd-catalyzed C2-arylation of azoles is CMD , not the traditional electrophilic aromatic substitution (

-

Oxidative Addition:

inserts into the Aryl-Halide bond. -

Ligand Exchange: A carboxylate or carbonate base replaces the halide on the Pd center.

-

C-H Activation (CMD): The carboxylate ligand acts as an intramolecular base, deprotonating C2 while simultaneously forming the Pd-C2 bond. This is the turnover-limiting step.

-

Reductive Elimination: The C2-Aryl bond forms, regenerating

.

Figure 1: The catalytic cycle emphasizing the CMD transition state, where base choice dictates efficiency.

Methodology 1: Pd-Catalyzed Direct C-H Arylation

Best for: High-value intermediates, complex aryl halides, and late-stage functionalization.

Reaction Parameters & Optimization

The choice of base and solvent is critical to support the CMD mechanism.

| Parameter | Standard Condition | High-Performance Alternative | Rationale |

| Catalyst | Pd(OAc)₂ (5 mol%) | Pd(TFA)₂ | Acetate/Trifluoroacetate acts as the CMD shuttle base. |

| Ligand | PPh₃ (10-20 mol%) | PCy₃ or XPhos | PPh₃ is standard; electron-rich phosphines (PCy₃) help with aryl chlorides. |

| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ or KOtBu | Carbonates are mild; Cs⁺ improves solubility in non-polar solvents. |

| Solvent | Toluene or Xylene | DMF or DMA | Toluene (non-polar) often suppresses side reactions; DMF (polar) aids solubility. |

| Temp | 110°C | 140°C | High temp required to overcome activation energy of C-H cleavage. |

| Additives | None | PivOH (30 mol%) | Pivalic acid acts as a "proton shuttle" co-catalyst, significantly boosting yield. |

Step-by-Step Protocol

Target: 2-(4-Methoxyphenyl)-1-methyl-1H-1,3-benzodiazole

-

Preparation: Oven-dry a 25 mL Schlenk tube or pressure vial containing a magnetic stir bar.

-

Loading Solids: Add the following to the tube:

-

1-methyl-1H-1,3-benzodiazole (1.0 mmol, 132 mg)

-

4-Bromoanisole (1.2 mmol, 224 mg)

-

Pd(OAc)₂ (0.05 mmol, 11.2 mg)

-

PPh₃ (0.1 mmol, 26.2 mg)

-

Cs₂CO₃ (2.0 mmol, 652 mg)

-

-

Inert Atmosphere: Cap the tube and purge with Argon (or Nitrogen) for 3 cycles (vacuum/backfill).

-

Solvent Addition: Inject anhydrous Toluene (5.0 mL) and Pivalic Acid (0.3 mmol, 30 mg - optional but recommended) via syringe under Argon flow.

-

Reaction: Seal the vessel and heat to 110°C in an oil bath for 16–24 hours.

-

Checkpoint: The mixture should turn from dark orange to black as Pd colloids eventually form (signaling catalyst death/completion).

-

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate (20 mL).

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂; Hexane/EtOAc gradient 80:20 to 50:50).

Methodology 2: Transition-Metal-Free Arylation

Best for: Cost reduction, avoiding heavy metal contamination, and simple aryl iodides.

Mechanism & Utility

This method relies on a base-mediated radical pathway (often SRN1-like) or direct nucleophilic aromatic substitution (

Step-by-Step Protocol

Target: 2-Phenyl-1-methyl-1H-1,3-benzodiazole

-

Setup: Use a sealed pressure tube (heavy-walled glass) to contain solvent vapor pressure.

-

Loading: Add:

-

1-methyl-1H-1,3-benzodiazole (1.0 mmol)

-

Iodobenzene (1.5 mmol) - Note: Aryl Iodides are significantly more reactive here than bromides.

-

KOtBu (Potassium tert-butoxide) (2.0 mmol, 224 mg)

-

-

Solvent: Add anhydrous DMSO (3.0 mL). Strictly anhydrous conditions are less critical than in organometallics, but dry DMSO improves yield.

-

Reaction: Seal and heat to 120–130°C for 24 hours.

-

Work-up:

-

Cool to RT.

-

Quench with water (10 mL).

-

Extract with EtOAc (3 x 10 mL).

-

Wash combined organics with Brine (to remove DMSO).

-

Dry over Na₂SO₄ and concentrate.[1]

-

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Ensure 1-methylbenzimidazole is pure; free amines or thiols poison Pd. |

| Homocoupling of Ar-X | Reductive Elimination error | Reduce catalyst loading; switch solvent to Xylene to dilute; lower base conc. |

| C5-Arylation (Regio-scrambling) | High Reactivity | C2 is most acidic, but C5 is possible at very high temps (>150°C). Keep T < 140°C. |

| Pd Black Precipitation early | Ligand Instability | Increase PPh₃ ratio to 1:4 (Pd:L) or switch to a carbene ligand (IMes). |

Workflow Decision Matrix

Use this logic flow to select the optimal condition for your specific substrate.

Figure 2: Decision matrix for selecting between Pd-catalyzed and Metal-Free protocols.

References

-

Pd-Catalyzed Mechanism & Conditions: N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C-H Bond Arylation of (Benz)imidazoles with Aryl Chlorides.[2] J. Org.[2] Chem. 2014, 79, 5806–5811.[2] Link

-

Transition-Metal-Free Protocol: Transition-Metal-Free Synthesis of Benzimidazoles Mediated by KOH/DMSO. Org.[1][3][4][5][6][7] Lett. 2014, 16, 536–539.[1][7][8] Link

-

General C2-Arylation Review: Efficient and Highly Regioselective Direct C-2 Arylation of Azoles... Tetrahedron 2007. Link

-

Nickel-Catalyzed Alternative: DalPhos/Nickel-Catalyzed C2-H Arylation of 1,3-Azoles Using a Dual-Base System. Org.[1][3][4][5][7] Lett. 2023, 25, 8809–8813. Link

Sources

- 1. Transition-Metal-Free Synthesis of Benzimidazoles Mediated by KOH/DMSO [organic-chemistry.org]

- 2. N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C-H Bond Arylation of (Benz)imidazoles with Aryl Chlorides [organic-chemistry.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. scienceopen.com [scienceopen.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole

This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole and aiming to improve the yield and efficiency of its substitution reactions. Here, we address common challenges and provide in-depth, evidence-based solutions.

Section 1: Understanding the Core Reaction - The SNAr Mechanism

Substitution reactions on the this compound core proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 or SN2 reactions, the SNAr mechanism is a two-step process:

-

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine atom at the 2-position), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.[3]

The presence of electron-withdrawing groups on the aromatic ring is crucial for accelerating the reaction by stabilizing the negatively charged Meisenheimer intermediate.[1][4] In our substrate, the fluorine atom and the benzodiazole ring system itself contribute to this electron deficiency.

Sources

Technical Support Center: A Guide to Preventing Hydrolysis of 2-Chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole

Introduction

Welcome to the technical support guide for 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole. This highly functionalized benzodiazole is a critical intermediate in contemporary drug discovery and materials science. However, its utility is matched by its sensitivity, particularly to hydrolysis. The electrophilic carbon at the 2-position, bonded to a chlorine leaving group, is susceptible to nucleophilic attack by water. This degradation pathway can compromise experimental outcomes, reduce yields, and introduce impurities.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, prevent, and troubleshoot the hydrolysis of this valuable compound. By integrating mechanistic insights with field-proven laboratory techniques, we aim to empower you to maintain the integrity of your material and ensure the success of your research.

Section 1: Understanding the Hydrolysis Pathway

A foundational understanding of the degradation mechanism is the first line of defense against unwanted hydrolysis.

Q: What is hydrolysis, and why is this compound susceptible?

A: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, the process involves the nucleophilic substitution of the chlorine atom at the C2 position of the benzodiazole ring by a hydroxyl group from water. This reaction is often irreversible and results in the formation of 7-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one, an inactive and undesired byproduct.

The susceptibility arises from the electron-deficient nature of the C2 carbon, which is bonded to two electronegative nitrogen atoms and a good leaving group (chloride). This makes it an ideal target for nucleophiles like water or hydroxide ions.

Caption: Hydrolysis of the target compound to its benzimidazolone analog.

Q: What are the primary factors that accelerate hydrolysis?

A: Three main environmental factors govern the rate of hydrolysis. Controlling these is paramount to preserving your compound.

-

Presence of Water (Moisture): Water is a direct reactant. The rate of hydrolysis is directly proportional to the concentration of water in the reaction or storage medium. This includes atmospheric moisture, residual water in "anhydrous" solvents, and aqueous solutions used during reaction workups.

-

pH (Acidity/Basicity): The hydrolysis of halogenated heterocyclic compounds can be catalyzed by both acid and base.[1]

-

Basic Conditions (pH > 8): Hydroxide ions (OH⁻) are much stronger nucleophiles than water. Consequently, hydrolysis rates increase dramatically under basic conditions.[2]

-

Acidic Conditions (pH < 4): Protonation of the benzodiazole ring can activate the C2 position towards nucleophilic attack, accelerating hydrolysis.[3]

-

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures provide the necessary activation energy for the reaction to proceed more quickly.

Section 2: Proactive Prevention: Best Practices for Handling and Storage

The following protocols are designed to create an environment that minimizes exposure to the catalysts of hydrolysis.

Q: How should I store the solid compound?

A: Proper storage is critical for long-term stability.

-

Temperature: Store at or below -20°C.

-

Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen). The most robust method is sealing the compound in a glass ampoule under vacuum or inert gas.[4] For routine use, storing in a vial with a PTFE-lined cap inside a desiccator within a freezer is acceptable, but flushing the vial with inert gas before sealing is strongly recommended.

-

Light: Store in the dark to prevent potential photochemical degradation.

Q: What is the best way to prepare solutions of the compound?

A: All solutions should be prepared using rigorous air-sensitive techniques to exclude atmospheric moisture.[5][6]

Experimental Protocol: Solution Preparation via Schlenk Line

-

Glassware Preparation: Dry all glassware (e.g., Schlenk flask, syringes) in an oven (≥125°C) for at least 4 hours to remove adsorbed moisture.[7][8] Assemble the glassware while still hot and allow it to cool under a positive pressure of dry argon or nitrogen.

-

Inerting the Flask: Place the required amount of this compound into the Schlenk flask in a glovebox or under a rapid stream of inert gas. Seal the flask with a greased glass stopper or a rubber septum.[6]

-

Vacuum/Purge Cycle: Connect the flask to a Schlenk line. Carefully evacuate the flask under vacuum, then backfill with inert gas. Repeat this cycle 3-5 times to ensure the complete removal of atmospheric air and moisture.

-

Solvent Transfer: Transfer anhydrous solvent into the flask via a cannula or a dry syringe.[4]

-

Storage of Solution: If the solution is to be stored, keep it in the sealed Schlenk flask at low temperature (-20°C). For transfers, use dry, inert-gas-flushed syringes.

Caption: Workflow for preparing solutions under inert atmosphere.

Q: Which solvents are recommended, and how do I ensure they are dry?

A: The choice of solvent is critical. Avoid protic solvents like water, methanol, or ethanol entirely, as they can directly participate in the hydrolysis reaction. Anhydrous aprotic solvents are required.

| Solvent | Recommended Drying Agent | Comments |

| Tetrahydrofuran (THF) | Sodium/Benzophenone | Excellent coordinating solvent. Distill fresh before use. |

| Dioxane | Sodium/Benzophenone | Similar to THF, higher boiling point. |

| Toluene | Sodium/Benzophenone or CaH₂ | Good for a wide range of reactions. |

| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Caution: Do not use sodium. Distill from CaH₂.[4] |

| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Polar aprotic solvent. Must be thoroughly dried. |

Data synthesized from best practices for handling air- and moisture-sensitive compounds.[4]

Q: I need to use the compound in a reaction with an aqueous workup. How can I minimize hydrolysis?

A: While challenging, it is possible. The key is to control pH and temperature and minimize contact time.

-

Cooling: Perform the entire workup at low temperature (0-5°C) using an ice bath. This will significantly slow the kinetics of hydrolysis.

-

pH Control: Use a pre-chilled, buffered aqueous solution with a pH between 4 and 6. This avoids the strongly acidic or basic conditions that catalyze hydrolysis.

-

Rapid Extraction: As soon as the organic and aqueous layers are mixed, proceed immediately to separation. Do not let the layers sit for extended periods. Quickly extract the product into a non-polar organic solvent (e.g., ethyl acetate, DCM).

-

Drying: Immediately dry the collected organic layer over a vigorous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.

Section 3: Troubleshooting Guide: Detecting and Responding to Hydrolysis